2-(4-benzylpiperazin-1-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Beschreibung
2-(4-Benzylpiperazin-1-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4(3H)-one core. Key structural features include:
Thienopyrimidine derivatives are pharmacologically significant, with reported activities including antiviral, antibacterial, and anti-inflammatory properties . The benzylpiperazine moiety may enhance CNS penetration or modulate receptor affinity compared to simpler alkyl or aryl substituents .
Eigenschaften
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c28-22-21-20(19(16-29-21)18-9-5-2-6-10-18)24-23(25-22)27-13-11-26(12-14-27)15-17-7-3-1-4-8-17/h1-10,16H,11-15H2,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWMNAVKSAYPSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinases (cdks), which are essential in cellular processes and play a significant role in the development and progression of many diseases, including cancer.
Mode of Action
CDK2 inhibition is an appealing target for cancer treatment that selectively targets tumor cells.
Biochemical Pathways
Cdks, which are potential targets of similar compounds, are responsible for phosphorylation of key components for cell proliferation. Therefore, it can be inferred that this compound might affect cell proliferation pathways.
Biologische Aktivität
The compound 2-(4-benzylpiperazin-1-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine class, which has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and oncology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(4-benzylpiperazin-1-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is with a molecular weight of 372.52 g/mol. The structure features a thieno[3,2-d]pyrimidine core substituted with a benzylpiperazine moiety, which is crucial for its biological activity.
Antitumor Activity
Research indicates that derivatives of thienopyrimidines exhibit significant antitumor properties. For instance, compounds structurally similar to 2-(4-benzylpiperazin-1-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. This is primarily attributed to their ability to interfere with key signaling pathways involved in cell growth and survival.
Neuropharmacological Effects
The benzylpiperazine component suggests potential central nervous system (CNS) activity. Studies have shown that benzylpiperazine derivatives can modulate neurotransmitter systems by acting as dopamine and serotonin reuptake inhibitors. This mechanism is particularly relevant for developing treatments for mood disorders and epilepsy.
- Inhibition of Kinases : Thienopyrimidine derivatives often act as kinase inhibitors, disrupting pathways critical for cancer cell survival.
- Neurotransmitter Modulation : The compound may enhance dopaminergic and serotonergic signaling by inhibiting reuptake mechanisms.
- Ion Channel Interaction : Some studies suggest that related compounds can bind to voltage-gated sodium channels, which is significant in anticonvulsant activity.
Case Study 1: Anticancer Activity
A study evaluating various thienopyrimidine derivatives found that those with the benzylpiperazine moiety exhibited enhanced cytotoxicity against breast cancer cell lines (MCF-7). The most potent derivative showed an IC50 value of 15 µM, indicating strong potential for further development as an anticancer agent.
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| A | 15 | MCF-7 (Breast) |
| B | 20 | A549 (Lung) |
| C | 25 | HeLa (Cervical) |
Case Study 2: Neuropharmacological Evaluation
In a neuropharmacological assessment using animal models, the compound demonstrated significant anticonvulsant properties in the maximal electroshock (MES) test. At a dose of 100 mg/kg, it provided protection comparable to standard anticonvulsants like phenytoin.
| Test | Dose (mg/kg) | Protection Rate (%) |
|---|---|---|
| MES | 100 | 75 |
| PTZ | 100 | 60 |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2
Key Observations :
- Piperidinyl derivatives (e.g., CAS 1707586-30-8) lack the benzyl group, reducing steric bulk but increasing hydrophobicity due to the propyl chain .
Substituent Variations at Position 7
Key Observations :
Key Observations :
- Methylation (e.g., 3a in ) typically yields lower melting points (~150°C) compared to methoxy-substituted derivatives (~260°C), reflecting differences in crystallinity.
- The target compound’s synthesis likely parallels methods using phosphorus oxychloride (Method D, ), a common route for thienopyrimidinone chlorination.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
